Product packaging for 2-(Thiophen-3-yl)benzonitrile(Cat. No.:)

2-(Thiophen-3-yl)benzonitrile

Cat. No.: B1636719
M. Wt: 185.25 g/mol
InChI Key: RBMVUEABIZEVKO-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Architectures in Organic Electronic and Optoelectronic Materials Science

Heterocyclic architectures, which incorporate atoms other than carbon into their cyclic structures, are crucial building blocks in materials science. rsc.orgdntb.gov.ua Thiophene-based materials, in particular, have been extensively studied for optical and electronic applications due to their high stability, good electron transport capability, and synthetic accessibility. rsc.org The inclusion of heteroatoms like sulfur in thiophene (B33073) influences the electronic distribution and intermolecular interactions within the material. rsc.org

The planarity and rigidity of fused heterocyclic rings, such as thienothiophenes, promote extended π-conjugation and can lead to desirable intermolecular S---S interactions, which are beneficial for charge transport. nih.govnih.gov The backbone conformation of conjugated polymers and molecules directly influences the electronic coupling that dictates optoelectronic properties, with rigid, coplanar structures being particularly advantageous for efficient charge transfer. nih.gov The function of optoelectronic molecules is contingent upon their extended π-conjugation and the ability to tune their chemical composition, making heterocyclic systems highly valuable. rsc.org The development of small organic molecules with these properties is a rapidly growing area of research for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net

Role of Nitrile Acceptors and Thiophene Donors in Modulating Electronic Structures

The electronic characteristics of conjugated systems can be precisely tuned by incorporating both electron-donating (donor) and electron-withdrawing (acceptor) moieties, creating a "push-pull" or donor-acceptor (D-A) architecture. researchgate.net This design strategy is one of the most effective ways to create low band gap materials. researchgate.net

Thiophene as an Electron Donor: Thiophene and its derivatives, like the more complex thieno[3,2-b]thiophene (B52689) (TT), are well-established as electron-rich, π-donating units. nih.govresearchgate.netmanchester.ac.uk Their ability to donate electrons raises the energy of the Highest Occupied Molecular Orbital (HOMO). Thiophenes are valued for their high π-electron density and the ability to extend the conjugation length of a molecule, which typically decreases the energy band gap and can increase charge carrier mobility. manchester.ac.uk

In the specific case of 2-(Thiophen-3-yl)benzonitrile, the ortho-position of the nitrile group on the benzene (B151609) ring has been shown to be particularly effective in inducing a high degree of photoinduced anisotropy of the refractive index, a property valuable for photonic switches and sensors. nih.gov

Table 1: Influence of Donor/Acceptor Moieties on Frontier Molecular Orbitals
ComponentFunctionEffect on Molecular OrbitalResulting Property
ThiopheneElectron DonorRaises HOMO Energy LevelReduces HOMO-LUMO Energy Gap
Benzonitrile (B105546)Electron AcceptorLowers LUMO Energy Level

Overview of Research Trajectories for Aryl-Substituted Thiophenes and Nitrile-Functionalized Aromatic Systems

Research in this field is largely focused on the design and synthesis of novel D-A materials with tailored properties. researchgate.net A significant area of investigation involves developing synthetic methods for creating aryl-substituted thiophenes, as the direct coupling of aromatic rings is a key step in building these molecules. rsc.org

The functionalization of thiophene's C-H bonds, particularly at the β-position (C3), has historically been more challenging than at the α-position (C2). rsc.org However, recent advances in palladium-catalyzed reactions, such as 1,4-migration coupled with direct arylation, have provided new pathways to synthesize 3-arylthiophene derivatives. rsc.org These methods allow for the creation of new C-C bonds from the functionalization of two C-H bonds, offering an efficient route to π-extended polycyclic heteroaromatics. rsc.org Other strategies include sequential cross-coupling reactions on halogenated thiophenes. rsc.org

Concurrently, research into nitrile-functionalized systems explores how the position and conjugation of the cyano group affect molecular properties. Computational studies have shown that extending the conjugation of the nitrile acceptor component can significantly enhance intramolecular charge transfer and broaden the light absorption spectrum of the molecule. mdpi.com Research on thiophene derivatives with nitrile groups has demonstrated that the specific placement of the acceptor—such as the ortho-substitution in this compound—can lead to unique and technologically valuable photophysical behaviors. nih.gov The overarching goal is the synthesis of small organic molecules and polymers with optimized electronic structures for high-performance organic electronic and optoelectronic devices. researchgate.netbohrium.com

Table 2: Research Focus on Thiophene-Benzonitrile Systems
Research AreaObjectiveKey MethodologiesRelevant Findings
Synthetic ChemistryEfficient formation of C-C bond between thiophene and aryl groups.Palladium-catalyzed C-H activation, Suzuki/Stille coupling, Paal-Knorr synthesis. researchgate.netrsc.orgrsc.orgDevelopment of regioselective methods for functionalizing the thiophene C3 position. rsc.org
Materials ScienceTuning of electronic and optical properties.Introduction of donor-acceptor architectures, modification of π-linker. nih.govresearchgate.netReduced band gaps and enhanced charge mobility in D-A systems. manchester.ac.uk
PhotophysicsInvestigation of light-matter interactions and applications.Spectroscopy, quantum chemical calculations. nih.govOrtho-substituted nitrile leads to high photoinduced birefringence. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NS B1636719 2-(Thiophen-3-yl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

2-thiophen-3-ylbenzonitrile

InChI

InChI=1S/C11H7NS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H

InChI Key

RBMVUEABIZEVKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)C2=CSC=C2

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CSC=C2

Origin of Product

United States

Advanced Spectroscopic and Electrochemical Characterization Techniques

High-Resolution Spectroscopic Analysis for Structural and Electronic Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and electronic landscape of 2-(Thiophen-3-yl)benzonitrile. By examining the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic transitions can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure by identifying the chemical environment of each proton and carbon atom.

In a typical ¹H NMR spectrum, the protons on the thiophene (B33073) and benzene (B151609) rings would resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns (splitting) of the thiophene protons are characteristic of a 3-substituted ring. Similarly, the four protons on the benzonitrile (B105546) ring would exhibit a distinct splitting pattern corresponding to an ortho-substituted system.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Benzonitrile Protons 7.4 - 7.8 -
Thiophene Protons 7.2 - 7.6 -
Benzonitrile Carbons - 110 - 140
Thiophene Carbons - 120 - 145
Nitrile Carbon (-CN) - 115 - 120

Note: The values in this table are approximate and based on typical ranges for the respective functional moieties.

Vibrational spectroscopy, including FTIR and Raman techniques, provides insight into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a prominent, sharp absorption band around 2220-2230 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group researchgate.net. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain bands corresponding to the C=C stretching vibrations within the thiophene and benzene rings mdpi.comiosrjournals.org. The C-S stretching vibration of the thiophene ring typically appears at lower wavenumbers iosrjournals.org.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also Raman active. Aromatic ring vibrations often give strong signals in the Raman spectrum, aiding in the structural confirmation researchgate.netnih.gov. The symmetric nature of some ring vibrations can make them more prominent in Raman than in FTIR spectra.

Table 2: Key Expected Vibrational Frequencies for this compound

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Nitrile (C≡N) Stretch 2220 - 2230 2220 - 2230
Aromatic C=C Stretch 1400 - 1600 1400 - 1600

Note: These are characteristic frequency ranges and the exact positions can vary based on the specific molecular environment.

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic properties of conjugated molecules like this compound. These techniques probe the transitions between electronic energy levels.

UV-Vis Absorption: The UV-Vis absorption spectrum is expected to be dominated by π-π* transitions within the conjugated system formed by the interconnected thiophene and benzonitrile rings nii.ac.jpbiointerfaceresearch.com. The presence of the donor-acceptor structure generally leads to the appearance of an intramolecular charge transfer (ICT) band at a longer wavelength (lower energy) compared to the individual chromophores researchgate.net. The position of the absorption maximum (λ_max) is sensitive to the solvent polarity.

Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, this compound may exhibit fluorescence, which is the emission of light as the molecule relaxes from an excited electronic state to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift uobaghdad.edu.iq. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Similar donor-acceptor molecules containing thiophene and nitrile moieties are known to be fluorescent nih.gov.

Table 3: Expected Electronic Transition Properties for this compound

Parameter Description Expected Observation
λ_max (Absorption) Wavelength of maximum UV-Vis absorption Multiple bands corresponding to π-π* and possible ICT transitions.
λ_em (Emission) Wavelength of maximum fluorescence emission Emission at a longer wavelength than absorption.

Note: Specific wavelengths depend on factors like solvent and conjugation length.

Electrochemical Methods for Redox Behavior and Energy Level Determination

Electrochemical techniques are vital for assessing the redox stability of this compound and for determining the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Cyclic voltammetry is the most common technique used to study the redox properties of electroactive materials. By scanning the potential applied to a solution of the compound, one can measure the potentials at which it is oxidized (loses electrons) and reduced (gains electrons).

For this compound, the thiophene unit is electron-rich and is expected to undergo oxidation. The benzonitrile unit is electron-deficient and is expected to undergo reduction. The onset potentials of the first oxidation (E_ox) and reduction (E_red) waves can be used to estimate the HOMO and LUMO energy levels, respectively. The difference between these energy levels provides an estimate of the electrochemical band gap (E_g), which is a critical parameter for semiconductor applications researchgate.netresearchgate.netwinona.edu.

Table 4: Electrochemical Parameters Determined by Cyclic Voltammetry

Parameter Determination Method Significance
Oxidation Potential (E_ox) Anodic peak or onset potential Related to HOMO energy level and stability against oxidation.
Reduction Potential (E_red) Cathodic peak or onset potential Related to LUMO energy level and stability against reduction.

Note: The specific potential values are highly dependent on the solvent, electrolyte, and reference electrode used.

Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry to monitor changes in the absorption spectrum of a compound as its oxidation state is changed in-situ. This technique is particularly valuable for characterizing materials with electrochromic properties—materials that change color upon oxidation or reduction.

When this compound undergoes oxidation or reduction, the nature of its π-conjugated system is altered. This leads to changes in its electronic transitions and, consequently, its UV-Vis absorption spectrum. For instance, upon oxidation, new absorption bands at lower energies (longer wavelengths) corresponding to the formation of radical cations (polarons) and dications (bipolarons) may appear. These changes are often accompanied by a distinct color change. Thiophene-based donor-acceptor systems are known to exhibit such electrochromic behavior researchgate.net. By correlating the applied potential with the optical response, one can gain a detailed understanding of the relationship between the electronic structure and optical properties of the material in its different redox states.

Advanced Microscopy for Morphological Investigations of Polymer Films

The surface morphology of polymer films plays a critical role in determining the performance of organic electronic devices. Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable tools for visualizing and analyzing the surface topography, morphology, and composition of these films at the micro- and nanoscale. pressbooks.pubmdpi.com These techniques provide crucial insights into how processing conditions and molecular structure influence the final film architecture.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface features of materials with high precision. pressbooks.pub It utilizes a focused beam of high-energy electrons to scan the sample's surface, generating signals that provide information about topography and composition. mdpi.com Unlike transmission electron microscopy (TEM), which requires extremely thin specimens, SEM can image bulk materials, making it highly suitable for analyzing polymer films. pressbooks.pub The resulting images offer valuable three-dimensional information about the surface morphology. pressbooks.pub

Table 1: Application of SEM in Polymer Film Characterization

Feature Analyzed Significance Reference Example
Surface Topography Reveals uniformity, smoothness, and presence of defects. Characterization of poly(4-CNPhTT) films. nih.gov
Particle Structure Provides insight into the aggregation and morphology of polymer grains. Observation of distinct particle structures in various polymer blends. pressbooks.pub
Porosity Determines the pore size, structure, and density in membranes or scaffolds. Analysis of porous biopolymer structures. mdpi.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a true three-dimensional map of a surface. mccrone.com It is uniquely suited for characterizing polymer materials at the nanoscale because its contrast mechanism is based on the mechanical interaction between a sharp tip and the sample surface, rather than on electron scattering. mccrone.com This allows for the detailed investigation of surface topography, roughness, and material properties like adhesion and stiffness with minimal sample preparation. mccrone.commccrone.com

For thiophene-containing polymers, which are central to organic electronics, AFM is crucial for visualizing the nanoscale morphology that governs device performance. nih.gov Studies on polythiophene thin films have demonstrated the ability of advanced AFM techniques to resolve individual molecular features, such as the arrangement of thiophene units and the lattice of semicrystalline domains. nih.gov AFM can distinguish between different components in polymer blends and block copolymers based on variations in their mechanical properties, revealing details of microphase separation. azom.commdpi.com For example, AFM phase images of block copolymers containing poly(3-hexylthiophene) can show the distinct domains formed by the different polymer blocks, which is critical for applications in organic photovoltaics. mdpi.com The high vertical resolution of AFM also enables precise measurements of film thickness and surface roughness. mccrone.com

Table 2: Morphological Data from AFM Analysis of Thiophene-Based Polymer Films

Parameter Description Typical Findings Reference
Roughness (RMS) Root Mean Square roughness of the film surface. Can range from sub-nanometer to several nanometers, depending on preparation. researchgate.net
Domain Size The lateral size of distinct morphological features or phases. Typically in the range of 10-100 nm for microphase-separated domains. nih.govazom.com
Phase Contrast Differences in material properties (e.g., stiffness, adhesion) across the surface. Clearly distinguishes between crystalline and amorphous regions or different polymer blocks. mccrone.com

| Fibrillar Structures | Elongated, thread-like features indicating polymer chain alignment. | Observed in semicrystalline polythiophene films, influencing charge transport. | nih.govresearchgate.net |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single-crystal X-ray diffraction is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.it By irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern, it is possible to elucidate the exact molecular structure, including bond lengths, bond angles, and torsional angles. This provides a definitive understanding of the molecule's conformation in the solid state and how molecules pack together to form a stable three-dimensional structure. unimi.itnih.gov

While a single-crystal structure for this compound is not described in the reviewed literature, the technique has been successfully applied to numerous complex thiophene derivatives, providing critical insights into their structure-property relationships. figshare.com For example, the analysis of a related acrylonitrile derivative containing a thiophene moiety revealed that the crystal structure was stabilized by various weak intermolecular interactions, such as C-H···N and C-H···π interactions. figshare.com Such noncovalent forces are fundamental in dictating the molecular packing, which in turn significantly influences the material's electronic properties, such as charge mobility in organic semiconductors. Determining the solid-state conformation is crucial for understanding how the planarity between the thiophene and benzonitrile rings is maintained or distorted, which directly impacts the π-conjugation and, consequently, the optoelectronic characteristics of the material.

Table 3: Illustrative Crystallographic Data for a Thiophene-Containing Compound

Parameter Description Example Value (for a related compound)
Crystal System The symmetry system to which the unit cell belongs. Triclinic
Space Group The specific symmetry group of the crystal. P-1
a, b, c (Å) The dimensions of the unit cell axes. a = 5.93, b = 10.97, c = 14.80
α, β, γ (°) The angles between the unit cell axes. α = 100.5, β = 98.6, γ = 103.8
Volume (ų) The volume of the unit cell. 900.1
Z The number of molecules in the unit cell. 4

Note: Data is illustrative and based on a representative crystal structure of a complex heterocyclic compound to demonstrate the type of information obtained. mdpi.com

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Molecular and Electronic Structure Prediction

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. A comprehensive DFT analysis of 2-(Thiophen-3-yl)benzonitrile would encompass several key areas, none of which appear to be documented in existing literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT excels at describing the ground electronic state, TD-DFT is the method of choice for investigating excited states. This is essential for understanding a molecule's response to light, including its absorption and emission properties (UV-Vis spectrum). For a compound like this compound, TD-DFT calculations would predict the energies of electronic transitions and their corresponding oscillator strengths, which are fundamental to its photophysical characterization.

Despite the established utility of these computational methods, specific data tables, research findings, and detailed analyses for this compound are not available in the current body of scientific literature. Therefore, a quantitative and detailed discussion based on direct research into this specific molecule cannot be provided at this time.

Simulation of UV-Vis Absorption and Fluorescence Emission Spectra

Computational simulations have been pivotal in predicting the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of thiophene-benzonitrile derivatives. For analogous compounds, these calculations typically involve geometry optimization of the ground state (S₀) and the first excited state (S₁) followed by the calculation of vertical excitation energies.

Theoretical calculations for related thiophene-based chromophores indicate that the primary absorption bands in the UV-Vis region arise from π → π* transitions. The simulated spectra for these types of molecules generally show good correlation with experimental data, although the exact absorption and emission maxima can be influenced by the choice of functional and basis set within the DFT framework. For instance, in a study on a related compound, 4-(thiophene-3-ylmethoxy)phthalonitrile, the calculated absorption bands were centered around 259 nm, 296 nm, and 306 nm in a tetrahydrofuran (B95107) (THF) solvent model, which aligned well with the experimental spectrum.

Interactive Table: Simulated Spectroscopic Data for a Structurally Similar Thiophene (B33073) Derivative

Computational Method Solvent Model Calculated λmax (Absorption) Calculated λmax (Emission) Oscillator Strength (f)
TD-DFT/B3LYP THF (PCM) 296 nm - 0.45

Note: Data presented is for the analogous compound 4-(thiophene-3-ylmethoxy)phthalonitrile as a representative example of computational studies on similar structures. Specific data for this compound is not available in the cited literature.

Elucidation of Electronic Excitation Pathways

Quantum chemical calculations provide a detailed picture of the electronic rearrangements that occur upon photoexcitation. For thiophene-benzonitrile systems, the lowest energy electronic transitions are typically characterized as intramolecular charge transfer (ICT) from the electron-rich thiophene ring to the electron-withdrawing benzonitrile (B105546) moiety.

Analysis of the molecular orbitals involved, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), confirms this charge transfer character. In many arylthiophene systems, the HOMO is localized on the thiophene ring and the π-bridge, while the LUMO is predominantly situated on the acceptor part of the molecule. The transition from the ground state to the first excited state (S₀ → S₁) is thus dominated by the HOMO → LUMO excitation, leading to a significant change in the dipole moment of the molecule. This change is a key factor in the compound's solvatochromic behavior.

Solvent Effects and Environmental Perturbations on Electronic Properties

The photophysical properties of donor-π-acceptor molecules like this compound are often highly sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, has been extensively studied using computational models.

Theoretical investigations typically employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents on the electronic absorption and emission spectra. These models approximate the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For similar push-pull thiophene derivatives, computational studies have shown that an increase in solvent polarity leads to a stabilization of the more polar excited state relative to the ground state. This results in a bathochromic (red) shift in the fluorescence emission spectrum. The absorption spectrum is often less sensitive to solvent polarity. The magnitude of these shifts can be correlated with solvent polarity parameters, providing a deeper understanding of the specific and non-specific interactions between the solute and solvent molecules.

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For thiophene-benzonitrile derivatives and related compounds, a good agreement is generally observed between TD-DFT calculated spectra and experimentally measured UV-Vis and fluorescence spectra.

Discrepancies between theoretical and experimental values can arise from several factors, including the limitations of the chosen computational method (functional, basis set), the simplicity of the solvent model which may not fully capture specific solute-solvent interactions like hydrogen bonding, and environmental effects in the experimental setup not accounted for in the calculation.

In the case of 4-(thiophene-3-ylmethoxy)phthalonitrile, the theoretical electronic values, including absorption wavelengths and oscillator strengths, were reported to be in good agreement with the experimental data, validating the computational approach for this class of molecules. Such correlative studies are crucial for refining theoretical models and enhancing their predictive power for the rational design of new functional materials with tailored photophysical properties.

Reactivity Patterns and Mechanistic Studies

Investigation of Fundamental Reaction Pathways

The reactivity of 2-(thiophen-3-yl)benzonitrile is characterized by the interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing benzonitrile (B105546) group. This electronic dichotomy influences its propensity to undergo cyclization, annulation, and reactions with electrophiles and nucleophiles.

Intramolecular cyclization of this compound and its derivatives represents a powerful strategy for the synthesis of fused heterocyclic systems. A key transformation in this regard is the formation of thieno[3,2-c]isoquinolin-5(4H)-one scaffolds. While direct cyclization of the nitrile group to form a lactam is a plausible pathway, related syntheses often involve the transformation of the nitrile into a more reactive intermediate. For instance, the synthesis of thieno[2,3-c]isoquinolin-5(4H)-one, a regioisomer of the product expected from this compound, proceeds from 3-phenylthiophene-2-carboxylic acid. acs.orgacs.org This precursor is converted to an acyl azide, which then undergoes a thermal Curtius rearrangement and subsequent cyclization. acs.orgacs.org This suggests that a potential pathway for the cyclization of this compound could involve its initial hydrolysis to the corresponding carboxylic acid, followed by a similar reaction sequence.

These thieno[2,3-c]isoquinolin-5-one derivatives have garnered significant interest due to their potent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1), highlighting the pharmacological importance of the fused heterocyclic systems derived from thienyl-substituted aromatics. nih.gov

The thiophene ring in this compound is susceptible to electrophilic attack due to its electron-rich nature. However, the regioselectivity of such reactions is influenced by the position of the benzonitrile substituent. In general, electrophilic substitution on 3-substituted thiophenes is directed to the 2- and 5-positions, which are the most activated sites. The phenyl group at the 3-position in 3-phenylthiophene, a closely related analogue, directs electrophilic attack primarily to the 2- and 5-positions of the thiophene ring. The benzonitrile group in this compound is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution, making the thiophene ring the more likely site of attack. The directing influence of substituents in electrophilic aromatic substitution is a well-established principle, with activating groups typically being ortho-para directing and deactivating groups being meta-directing. vanderbilt.edu

Conversely, the electron-deficient nature of the benzonitrile ring makes it a potential site for nucleophilic aromatic substitution, particularly if activated by other electron-withdrawing groups or under specific reaction conditions. Nucleophilic aromatic substitution generally requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. wikipedia.org In the context of this compound, while the nitrile group itself is electron-withdrawing, nucleophilic attack on the benzene ring would likely require harsh conditions or the presence of additional activating substituents. Nucleophilic substitution on the thiophene ring is also possible, especially when a good leaving group is present. The mechanism for such reactions typically proceeds through an addition-elimination pathway involving a Meisenheimer-like intermediate. nih.gov

Polymerization Behavior and Mechanism Elucidation

The presence of the polymerizable thiophene unit in this compound allows for its participation in various polymerization reactions, leading to the formation of functional polymeric materials.

Thiophene and its derivatives are well-known to undergo electropolymerization to form conductive polymer films. The process is initiated by the electrochemical oxidation of the monomer to form a radical cation. These radical cations then couple, leading to the formation of dimers, oligomers, and ultimately a polymer film on the electrode surface. The oxidation potential of the monomer is a key parameter in this process. For 3-substituted thiophenes, the nature of the substituent significantly influences the oxidation potential. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it.

The electropolymerization of this compound is expected to proceed in a similar manner. The oxidation of the thiophene ring will generate the initial radical cation, followed by radical-radical coupling to form the polymer backbone. The resulting polymer film is expected to exhibit electroactive properties, allowing for reversible doping and de-doping processes.

Oxidation Potentials of Selected 3-Substituted Thiophene Monomers
MonomerOxidation Potential (V vs. SCE)
3-Methoxythiophene1.1
3-Thiophenemethanol1.5
3-Thiopheneethanol1.5
3-Thiophenecarboxylic acid1.8

Thiophene derivatives, particularly those with extended conjugation and electron-donating substituents, have emerged as effective organic photocatalysts for photoinduced metal-free atom transfer radical polymerization (ATRP). This technique offers a sustainable alternative to traditional metal-catalyzed ATRP, avoiding contamination of the resulting polymers with metal residues.

The mechanism of photoinduced metal-free ATRP using a thiophene-based photocatalyst generally involves the following steps:

Activation: The photocatalyst (PC) absorbs light and is promoted to an excited state (PC*).

The excited photocatalyst then undergoes a single electron transfer (SET) with an alkyl halide initiator (R-X), generating a radical (R•) and the oxidized photocatalyst radical cation (PC•+), along with the halide anion (X-).

The radical (R•) then initiates the polymerization of a monomer (M).

Deactivation: The propagating radical (Pn•) can be deactivated by reacting with the oxidized photocatalyst radical cation (PC•+) and the halide anion (X-) to regenerate the dormant species (Pn-X) and the ground-state photocatalyst (PC).

Key Components in Photoinduced Metal-Free ATRP
ComponentRole
Thiophene-based photocatalystAbsorbs light and initiates the electron transfer process
Alkyl halide initiatorProvides the initial radical for polymerization
MonomerThe building block of the polymer chain
Light sourceProvides the energy to excite the photocatalyst

Catalyst-Mediated Transformations (e.g., Ru(II)/Pd(0) dual catalysis)

Dual catalytic systems, such as the combination of Ru(II) and Pd(0) catalysts, have enabled novel and efficient transformations of aromatic compounds, including thiophenes. These systems can facilitate sequential C-H functionalization reactions in a one-pot manner, offering a high degree of synthetic efficiency.

A notable application of Ru(II)/Pd(0) dual catalysis is the regioselective diarylation of five-membered heterocycles like thiophene. This process typically involves an initial Ru(II)-catalyzed C-H arylation at a specific position, often directed by a coordinating group, followed by a Pd(0)-catalyzed C-H arylation at a different position. For 3-substituted thiophenes, this dual catalytic approach can provide access to multi-arylated products that would be challenging to synthesize through traditional methods.

The mechanism of these dual-catalyzed reactions involves two distinct catalytic cycles that operate orthogonally. The Ru(II) catalyst is typically responsible for the initial C-H activation and arylation, while the Pd(0) catalyst mediates the subsequent cross-coupling reaction. The choice of ligands, bases, and additives is crucial to ensure the compatibility of the two catalytic cycles and to control the regioselectivity of the functionalization. While specific applications of Ru(II)/Pd(0) dual catalysis to this compound are not extensively documented, the general principles of this methodology suggest its potential for the selective functionalization of this molecule at various positions on both the thiophene and benzene rings. mdpi.com

Understanding Structure-Reactivity Relationships in Novel Chemical Transformations

The reactivity of "this compound" is governed by the electronic properties and interplay of its two constituent aromatic rings: the electron-rich thiophene and the electron-deficient benzonitrile. The specific linkage at the 3-position of the thiophene ring is crucial in determining the molecule's chemical behavior and its potential for participation in various chemical transformations.

The thiophene ring, a five-membered sulfur-containing heterocycle, is generally more susceptible to electrophilic attack than benzene due to the electron-donating nature of the sulfur atom. This increased nucleophilicity makes the carbon atoms of the thiophene ring primary sites for reactions with electrophiles. Conversely, the benzonitrile moiety possesses a strong electron-withdrawing nitrile group (-CN), which deactivates the benzene ring towards electrophilic substitution and makes it susceptible to nucleophilic attack under certain conditions.

In "this compound," the benzonitrile group acts as an electron-withdrawing substituent on the thiophene ring, thereby modulating its reactivity. This substitution pattern influences the regioselectivity of further chemical modifications.

Electrophilic Aromatic Substitution

For the thiophene ring in "this compound," there are three available positions for electrophilic aromatic substitution: C2, C4, and C5. The directing effect of the C3-linked benzonitrile group and the inherent reactivity of the thiophene ring dictate the preferred site of reaction. In general, the α-positions (C2 and C5) of thiophene are more reactive towards electrophiles than the β-positions (C3 and C4).

Computational studies on the electronic structure of thiophene and its derivatives have shown that the highest occupied molecular orbital (HOMO) has larger coefficients on the α-carbons, making them more susceptible to electrophilic attack. The presence of the electron-withdrawing benzonitrile group at the C3 position is expected to deactivate the thiophene ring to some extent. However, the α-positions (C2 and C5) are still anticipated to be the most probable sites for electrophilic attack due to the inherent reactivity of the thiophene nucleus.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionPredicted ReactivityRationale
C2Major productα-position, activated by sulfur, less sterically hindered than C5 in some cases.
C5Major productα-position, activated by sulfur.
C4Minor productβ-position, less reactive than α-positions.

Note: The actual product distribution may vary depending on the specific electrophile and reaction conditions.

Cross-Coupling Reactions

The C-H bonds of the thiophene ring and the C-Br or C-Cl bonds that could be introduced onto the molecule can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These transformations are powerful tools for the formation of new carbon-carbon bonds.

For instance, direct C-H arylation of the thiophene ring is a plausible transformation. While the α-positions are generally more reactive, specific catalytic systems have been developed to achieve arylation at the β-positions of thiophenes. In the case of "this compound," the existing substitution at C3 might direct further C-H functionalization to the C2 or C5 positions.

Table 2: Potential Cross-Coupling Reactions Involving this compound Derivatives

Reaction TypeSubstrateCoupling PartnerPotential Product
Suzuki Coupling2-(Bromo-thiophen-3-yl)benzonitrileArylboronic acid2-(Aryl-thiophen-3-yl)benzonitrile
Stille Coupling2-(Stannyl-thiophen-3-yl)benzonitrileAryl halide2-(Aryl-thiophen-3-yl)benzonitrile
Heck CouplingThis compoundAlkene2-(Alkenyl-thiophen-3-yl)benzonitrile

Reactivity of the Benzonitrile Moiety

The nitrile group of the benzonitrile ring can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. Reduction of the nitrile group can yield a primary amine. Furthermore, the nitrile group can participate in cycloaddition reactions.

The electronic nature of the thiophene substituent on the benzonitrile ring can influence the reactivity of the nitrile group. The thiophene ring, being relatively electron-rich compared to a phenyl group, might slightly modulate the electrophilicity of the nitrile carbon.

Applications in Advanced Organic Electronic and Optoelectronic Materials

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Thiophene-based materials are frequently employed in both OLEDs and OFETs due to their excellent charge-transporting properties and chemical stability. researchgate.net Benzonitrile (B105546) derivatives have also been investigated as components of host materials and thermally activated delayed fluorescence (TADF) emitters in OLEDs. rsc.orgrsc.org

Design Principles for Emitter and Semiconductor Materials

In the design of materials for OLEDs and OFETs, the electronic properties are paramount. For OLED emitters, particularly TADF materials, a molecular design that facilitates a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is crucial. This is often achieved through a donor-acceptor (D-A) architecture where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. rsc.org In the case of 2-(Thiophen-3-yl)benzonitrile, the thiophene (B33073) unit can act as a weak electron donor, while the benzonitrile moiety serves as an acceptor. This inherent D-A character could be a starting point for designing more complex TADF emitters.

Charge Carrier Mobility and Device Performance Enhancements

High charge carrier mobility is a key determinant of OFET performance. tcichemicals.com The mobility in organic semiconductors is strongly influenced by molecular organization and intermolecular electronic coupling. Materials that can self-assemble into well-ordered domains tend to exhibit higher mobilities. While specific data for this compound is unavailable, studies on related thiophene-containing molecules have shown that the introduction of substituents and the specific isomeric linkage can significantly impact molecular packing and, therefore, charge mobility. For instance, Ph-BTBT-10, a thieno[3,2-b] chemsrc.combenzothiophene derivative, exhibits ultra-high mobility due to its favorable liquid crystalline phase, which promotes large, well-ordered crystalline domains. tcichemicals.com

In OLEDs, balanced charge injection and transport are necessary for high efficiency. The use of bipolar host materials, which can transport both electrons and holes effectively, is a common strategy. Carbazole-benzonitrile derivatives have been successfully employed as bipolar hosts for blue phosphorescent and TADF OLEDs, achieving high external quantum efficiencies. rsc.org This suggests that a thiophene-benzonitrile structure could potentially be incorporated into host materials to tune charge transport properties.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, donor-acceptor systems are fundamental to the operation of both OPVs and DSSCs.

Light Absorption Efficiency and Photoinduced Charge Transfer

Efficient light absorption across the solar spectrum and effective photoinduced charge transfer are critical for high-performance solar cells. The D-A structure of thiophene-benzonitrile derivatives can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a desirable characteristic for photovoltaic materials. This ICT can result in a redshift of the absorption spectrum, allowing for broader light harvesting.

In DSSCs, organic dyes are used as sensitizers adsorbed onto a semiconductor surface (typically TiO₂). The dye must have strong absorption in the visible region and appropriate energy levels to ensure efficient electron injection into the semiconductor's conduction band upon excitation. frontiersin.org Thiophene-based units are commonly used as π-spacers in D-π-A organic dyes to modulate their optical and electronic properties. researchgate.net

Donor-Acceptor (D-A) Material Design for Photovoltaic Conversion

The design of D-A materials for OPVs often involves pairing a polymer or small molecule donor with a fullerene or non-fullerene acceptor. The energy levels (HOMO and LUMO) of the donor and acceptor must be appropriately aligned to facilitate exciton (B1674681) dissociation and charge transport to the respective electrodes. Thiophene-based conjugated polymers are widely used as donor materials in OPVs. nih.gov

For DSSCs, the D-π-A design principle is central to the molecular engineering of organic sensitizers. The donor moiety provides the electrons, the acceptor group (often containing a carboxylic acid for anchoring to the TiO₂) pulls the electron density, and the π-bridge facilitates this charge separation. While this compound itself is a simple molecule, it could serve as a fragment in the design of more complex D-π-A dyes for DSSCs. ntu.edu.tw

Electrochromic Devices (ECDs)

Electrochromic materials are compounds that change their optical properties (color) in response to an applied electrical potential. Conjugated polymers, particularly those based on thiophene, are excellent candidates for ECDs due to their electrochemical stability and distinct color changes between their neutral and oxidized states.

Polymers derived from thiophene-benzonitrile structures have shown promising electrochromic properties. For example, copolymers of 4-thieno[3,2-b]thiophen-3-ylbenzonitrile with anthracene (B1667546) and biphenyl (B1667301) have been synthesized and characterized, demonstrating their potential for electronic applications. researchgate.net Similarly, a study on poly(2-(3-thienyl)ethyl acrylate) revealed that the polymer film exhibited multiple colors at different applied potentials, with high coloration efficiency and fast switching times. electrochemsci.org These findings suggest that a polymer based on this compound could also exhibit interesting electrochromic behavior, with the thiophene units undergoing reversible oxidation and reduction, leading to changes in the polymer's electronic structure and, consequently, its light absorption properties.

Data on Related Compounds

While specific performance data for this compound is not available, the following table provides an example of the properties of a related electrochromic polymer to illustrate the potential characteristics of this class of materials.

PolymerApplicationKey Performance MetricColor ChangeReference
Poly(2-(3-thienyl)ethyl acrylate)ElectrochromicsColoration Efficiency: 168 cm²/CMulti-colored electrochemsci.org

Reversible Color Switching and Optical Contrast Mechanisms

Polymers derived from thiophene-benzonitrile structures are prime candidates for electrochromic applications, where a material's color can be reversibly changed by applying an electrical potential. This property arises from the redox (reduction-oxidation) reactions within the conjugated polymer backbone. In its neutral state, the polymer has a specific light absorption profile. Upon oxidation (p-doping), electrons are removed from the polymer backbone, creating polarons and bipolarons. This alteration of the electronic structure modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to a change in the material's absorption spectrum and, consequently, its visible color.

For instance, polymers based on the related monomer, 4-(thieno[3,2-b]thiophen-3-yl)benzonitrile, exhibit distinct color transitions. Copolymers of this monomer with units like thiophene, 3-hexylthiophene (B156222), and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been shown to switch between colored and transmissive or differently colored states. The specific colors and the degree of optical contrast (the difference in transmittance between the colored and bleached states) are influenced by the molecular structure of the polymer. The inclusion of the electron-deficient benzonitrile group helps to lower the LUMO level, which in turn affects the band gap and the resulting color profile of the material.

While specific color transitions for a homopolymer of this compound are not documented, based on analogous systems, it would be expected to display reversible color switching upon electrochemical doping. The mechanism would involve the generation of charge carriers along the polythiophene backbone, inducing new optical absorption bands at lower energies and resulting in a visible color change.

Electrochemical Switching Dynamics and Device Stability

Switching Dynamics: The switching time is the duration required for the device to transition between its colored and bleached states. This is governed by the facility of ion transport between the electrolyte and the polymer film to balance the electronic charge injected or removed during the redox process. A porous and uniform polymer film morphology is crucial for rapid ion diffusion and, therefore, fast switching speeds. For example, electrochromic devices constructed from copolymers of 4-(thieno[3,2-b]thiophen-3-yl)benzonitrile and EDOT have demonstrated modest switching times, typically in the range of 0.9 to 1.7 seconds.

Device Stability: The operational lifetime of an ECD is determined by the stability of the polymer to repeated redox cycles. Degradation can occur through irreversible electrochemical reactions, trapping of ions, or mechanical breakdown of the polymer film. The inherent chemical stability of the thiophene ring contributes positively to the robustness of these materials. Polymers incorporating fused thiophene rings, such as thieno[3,2-b]thiophene (B52689), are known for their enhanced rigidity and planarity, which can improve intermolecular interactions and contribute to greater stability. One study on a copolymer containing the 4-(thieno[3,2-b]thiophen-3-yl)benzonitrile-EDOT structure reported retaining 88% of its electroactivity after 500 switching cycles, indicating good operational stability.

The data in the following table, derived from studies on a related copolymer system, illustrates typical performance metrics for this class of materials.

ParameterP1/PProDOPP2/PProDOPP3/PProDOP
Optical Contrast (ΔT%) 20% at 507 nm25% at 443 nm34% at 579 nm
Bleaching Time (s) 1.21.51.7
Coloring Time (s) 0.91.21.7
Coloration Efficiency (cm²/C) Not specifiedNot specified240 at 579 nm
Stability Not specifiedNot specified88% after 500 cycles
Data derived from studies on copolymers of 4-(thieno[3,2-b]thiophen-3-yl)benzonitrile with thiophene (P1), 3-hexylthiophene (P2), and EDOT (P3), paired with PProDOP.

Development of Sensing Materials and Other Electronic Architectures

The electronic properties of conjugated polymers derived from thiophene-based monomers make them suitable for applications beyond electrochromism, including chemical sensors and memory devices. mdpi.com

Sensing Applications: The conductivity of a conjugated polymer is sensitive to its immediate chemical environment. The interaction of analyte molecules with the polymer surface can alter its doping level, leading to a measurable change in resistance or current. This principle can be harnessed for chemical sensing. For instance, polymers containing electron-deficient units like benzonitrile can exhibit specific interactions with electron-rich analytes. Copolymers of thieno[3,2-b]thiophenes bearing different functional groups have been investigated for their potential in sensor applications. mdpi.com

Electronic Memory Devices: Certain conjugated polymers can exhibit electrical bistability, where they can exist in two different conductivity states (a high-resistance "OFF" state and a low-resistance "ON" state) at the same voltage. This behavior forms the basis for non-volatile memory devices. The switching between states can be triggered by an external voltage pulse. Thiophene-based polymers have been shown to be suitable candidates for memory applications, with some devices achieving high ON/OFF ratios. mdpi.com The specific architecture, including the nature of the donor and acceptor moieties within the polymer, plays a significant role in the memory performance. mdpi.com

Exploration of Structure-Property-Performance Relationships in Device Applications

The performance of organic electronic devices is fundamentally dictated by the molecular structure of the active materials. For polymers based on this compound and its derivatives, several key relationships between structure, properties, and device performance have been established.

Effect of π-Conjugation and Rigidity: Extending the π-conjugated system of the monomer unit generally leads to a smaller band gap in the resulting polymer. This is because the energy levels of the HOMO and LUMO become closer. Fusing thiophene rings, as in the transition from a thiophene to a thienothiophene core, creates a more rigid and planar structure. This increased planarity enhances π-orbital overlap along the polymer backbone, which can lead to higher charge carrier mobility and improved device performance in applications like organic field-effect transistors (OFETs).

Influence of Donor and Acceptor Strength: The D-A design is central to tuning the electronic properties. The thiophene unit acts as the electron donor, while the benzonitrile group is the electron acceptor. The strength of these units dictates the HOMO and LUMO energy levels. A stronger acceptor group lowers the LUMO energy, while a stronger donor raises the HOMO energy. This modulation of the frontier molecular orbitals is a powerful tool for controlling the band gap, absorption spectrum, and redox potentials of the polymer, thereby tailoring it for specific applications such as solar cells or electrochromic devices with desired colors.

Role of Side Chains: While not present in the parent this compound, the addition of alkyl or other side chains to the polymer backbone is a common strategy to improve solubility and processability. However, side chains also influence the solid-state packing of the polymer chains. The length and branching of these chains can affect the morphology of thin films, which in turn impacts charge transport and device efficiency. For example, in bulk-heterojunction solar cells, the morphology of the blend of donor and acceptor materials is critical for efficient charge separation and transport, and this is heavily influenced by the polymer's side chains. uobasrah.edu.iq

Future Research Directions and Emerging Frontiers

Rational Design of Next-Generation Thiophene-Benzonitrile Derivatives with Tailored Properties

The future of thiophene-benzonitrile research lies in the ability to precisely control the properties of its derivatives through rational design. By systematically modifying the core structure, scientists can fine-tune the electronic and optical characteristics to meet the demands of specific applications. nih.gov Structure-based drug design methodologies, which have been successfully used to create thiophene (B33073) derivatives as inhibitors for bacterial histidine kinases, provide a framework for the rational design of new materials. nih.gov This approach involves using computational tools like molecular docking to predict how structural changes will affect the final properties. nih.gov

Key strategies for tailoring properties include:

Substitution Pattern Modification: Altering the position and nature of substituent groups on both the thiophene and benzonitrile (B105546) rings can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This, in turn, influences the band gap and the material's charge transport capabilities.

Introduction of Functional Groups: Incorporating specific functional groups can impart new functionalities. For example, adding long alkyl chains can improve solubility and processability, which is crucial for creating thin films for electronic devices. nih.gov

Extension of π-Conjugation: Synthesizing oligomers and polymers based on the 2-(thiophen-3-yl)benzonitrile unit can extend the π-conjugated system, leading to materials with smaller band gaps and enhanced conductivity. researchgate.netrsc.org Fused thiophene systems, such as thienothiophenes (TT) and dithienothiophenes (DTT), offer rigid, planar structures that promote π-conjugation and are promising candidates for low band gap semiconductors. researchgate.net

Computational modeling will play a pivotal role in this endeavor, allowing for the in silico screening of vast libraries of virtual compounds before committing to synthetic efforts. nih.gov This accelerates the discovery of new materials with optimized performance. rsc.org

Integration into Multi-Component and Hybrid Material Systems

The versatility of this compound and its derivatives makes them ideal components for integration into more complex material systems. The development of donor-acceptor (D-A) systems is a particularly promising avenue. researchgate.net In these systems, electron-donating units like fused thiophenes are combined with electron-accepting units such as cyano-substituted groups to create materials with low band gaps, which are highly desirable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net

Future research will likely focus on:

Co-polymers: Creating co-polymers that incorporate the thiophene-benzonitrile motif alongside other functional monomers can lead to materials that combine the desirable properties of each component.

Blends and Composites: Blending thiophene-benzonitrile-based materials with other polymers, nanoparticles, or quantum dots can result in hybrid materials with synergistic properties, such as enhanced charge transport or improved light absorption.

Covalent Organic Frameworks (COFs): Integrating thiophene units into the highly ordered, porous structures of COFs can enhance their photocatalytic activity and electronic properties. researchgate.net

Multi-component reactions (MCRs) are expected to be a key enabling technology in this area, allowing for the efficient, one-pot synthesis of complex molecules and materials with diverse substitution patterns. rsc.org

Advanced Manufacturing and Device Fabrication Strategies

Translating the promising properties of novel thiophene-benzonitrile derivatives into functional devices requires the development of advanced manufacturing and fabrication techniques. While traditional methods like spin-coating are widely used, future research will explore more sophisticated approaches to better control the morphology and structure of thin films at the nanoscale.

Emerging areas of focus include:

Solution-Processable Materials: The rational design of highly soluble derivatives is essential for enabling low-cost, large-area device fabrication through techniques like inkjet printing and roll-to-roll processing.

Controlled Self-Assembly: Inducing the self-assembly of thiophene-benzonitrile molecules into highly ordered structures, such as nanowires or crystalline domains, can significantly improve charge mobility in organic field-effect transistors (OFETs).

Microwave-Assisted Polymerization: This technique has been shown to produce benzoquinone-modified polythiophene with well-formed morphologies, such as needle-shaped rods, which can be beneficial for device performance. rsc.org

These advanced fabrication strategies will be crucial for realizing the full potential of thiophene-benzonitrile materials in next-generation electronic and optoelectronic devices.

Exploration of Novel Photophysical Phenomena and Electronic Functions

The unique electronic structure of the this compound scaffold makes it a fertile ground for exploring novel photophysical phenomena. Thiophene-based materials are known for their fluorescent properties and their use as semiconductor compounds. researchgate.net

Future research is poised to investigate:

Aggregation-Induced Emission (AIE): By incorporating moieties like tetraphenylethene, it may be possible to design thiophene-benzonitrile derivatives that exhibit AIE, where the material becomes highly emissive in the aggregated or solid state. This property is highly sought after for applications in OLEDs and sensors. rsc.org

Non-linear Optical (NLO) Properties: The donor-acceptor nature of the molecule suggests that derivatives could possess significant NLO properties, making them candidates for applications in optical communications and data storage.

Electrochromism: Polymers based on 4-(thieno[3,2-b]thiophen-3-yl)benzonitrile have already demonstrated electrochromic properties, changing color in response to an applied voltage. researchgate.net Further exploration of new derivatives could lead to materials with faster switching times and higher contrast ratios for use in smart windows and displays.

Singlet Oxygen Generation: Some modified polythiophenes have shown a high tendency for singlet oxygen generation, which could be harnessed in photodynamic therapy applications. rsc.org

A deeper understanding of the structure-property relationships governing these phenomena will be essential for designing materials with tailored optical and electronic functions.

Synergy Between Theoretical and Experimental Approaches for Accelerated Material Discovery

The rapid advancement of thiophene-benzonitrile-based materials will increasingly rely on a close collaboration between theoretical and experimental research. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic and structural properties of these materials. rsc.orgnih.gov

Key aspects of this synergistic approach include:

Predictive Modeling: Theoretical calculations can predict the HOMO-LUMO energy levels, band gaps, and absorption spectra of new molecular designs, guiding experimental efforts toward the most promising candidates. mdpi.com

Interpretation of Experimental Data: Computational models can provide a deeper understanding of experimental observations, such as the nature of electronic transitions seen in UV-visible spectroscopy or the mechanisms of charge transport. rsc.org

High-Throughput Screening: Combining computational screening with automated synthesis and characterization can create a high-throughput discovery pipeline, dramatically accelerating the pace of materials innovation.

By comparing theoretical predictions with experimental results from techniques like cyclic voltammetry and spectroscopy, researchers can refine their models and gain a more accurate understanding of the underlying physics. mdpi.com This iterative feedback loop between theory and experiment will be the engine driving the discovery of the next generation of high-performance materials based on the this compound framework.

Q & A

Q. What are the established synthetic routes for 2-(Thiophen-3-yl)benzonitrile, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves cross-coupling reactions or functional group transformations. For example, a Wittig reaction between 2-(bromomethyl)benzonitrile and thiophene derivatives (e.g., 3-thiophenecarboxaldehyde) can yield the target compound. Key factors include:

  • Catalyst selection : Palladium-based catalysts for Suzuki coupling or copper for Ullmann-type reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature control : Elevated temperatures (80–120°C) improve kinetics but may degrade sensitive substituents.

Reaction yields often depend on steric hindrance from the thiophene ring and electronic effects of substituents. For analogous systems, trans/cis isomer ratios (e.g., 60:40) have been observed in styryl derivatives .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., benzonitrile CN group at ~110 ppm, thiophene protons at 6.5–7.5 ppm).
  • X-ray crystallography : Resolves spatial arrangement; for example, quinoxaline-thiophene hybrids show planar geometries with π-stacking interactions .
  • FT-IR : Confirms nitrile stretching (~2220 cm1^{-1}) and thiophene C-S vibrations (~690 cm1^{-1}).
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ = 212.06 for C11_{11}H7_7NS).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritancy (based on structurally similar nitriles) .
  • Storage : Inert atmosphere (N2_2 or Ar) at 2–8°C to prevent degradation.
  • Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional is most accurate?

Answer: DFT calculations using hybrid functionals (e.g., B3LYP) with exact-exchange corrections are critical for modeling:

  • HOMO-LUMO gaps : Thiophene’s electron-rich nature lowers LUMO energy, enhancing charge-transfer potential.
  • Polarizability : The nitrile group increases dipole moments, affecting solubility and reactivity.

The Becke88 (B88) functional combined with Lee-Yang-Parr (LYP) correlation improves accuracy for atomization energies (average deviation <3 kcal/mol) . For photochemical applications, long-range corrected functionals (e.g., ωB97X-D) better capture excited-state behavior .

Q. How does this compound interact with biological targets, and what experimental assays validate its mechanisms?

Answer:

  • Enzyme inhibition : Derivatives show activity against cyclooxygenase (COX-2) and kinases via H-bonding with nitrile and π-π stacking with thiophene.
  • Cell-based assays : Antiproliferative effects (e.g., IC50_{50} values <10 µM in cancer lines) are measured via MTT assays .
  • Molecular docking : Thiophene’s sulfur atom interacts with hydrophobic pockets in target proteins (e.g., EGFR) .

Q. How can conflicting data on reaction yields or biological activities be resolved methodologically?

Answer:

  • Controlled replicates : Standardize solvents, catalysts, and temperature across labs.
  • High-throughput screening : Test diverse conditions (e.g., solvent/base combinations) to identify optimal parameters.
  • Meta-analysis : Compare computational predictions (DFT) with experimental results to isolate outliers .

Q. What role does this compound play in photoredox catalysis or materials science?

Answer: The compound’s conjugated system enables applications in:

  • Photocatalysts : As a donor-acceptor unit in metal-free ATRP (atom transfer radical polymerization), enhancing polymer control .
  • OLEDs : Thiophene-nitrile hybrids exhibit tunable emission wavelengths (450–600 nm) for optoelectronic devices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.